2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide” is a complex organic molecule that contains a benzofuran moiety. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran derivatives have been synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring by proton quantum tunneling . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .Molecular Structure Analysis
The molecular structure of “2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide” is complex, containing a benzofuran ring as a core structural unit . The empirical formula of a related compound, 2-Benzofuranyl methyl ketone, is C10H8O2 .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, 2-methylsulfanylbenzofurans can undergo cross-coupling reactions with alkyl Grignard reagents . Other reactions include the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, 2-Benzofuranyl methyl ketone, include a boiling point of 110-113 °C/3 mmHg and a melting point of 70-72 °C . It is a solid at room temperature .Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of coumarin, including structures related to 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide, exhibit significant antimicrobial activity. These compounds have been synthesized and characterized, showing inhibitory effects against various bacterial strains, highlighting their potential as potent antimicrobial agents. Such findings suggest their applicability in developing new antimicrobial drugs or agents (Al-Rifai et al., 2011; Mishra et al., 2014).
Antioxidant Activity
Coumarin derivatives have also been studied for their antioxidant activity, with certain compounds showing promising results in scavenging free radicals and exhibiting potential as antioxidants. This suggests their utility in combating oxidative stress, which is implicated in various diseases, including aging and cancer (Kadhum et al., 2011).
Fluorescence and Quenching Studies
The fluorescence quenching properties of coumarin derivatives in binary solvent mixtures have been investigated, indicating their potential use in fluorescence-based sensors and molecular probes. These studies provide insights into the interactions of these compounds with other molecules and their potential applications in analytical chemistry and biochemical sensing (Evale & Hanagodimath, 2009).
Anticancer Activity
Certain coumarin derivatives exhibit anticancer activity against various human cancer cell lines, suggesting their potential as anticancer agents. These compounds, including derivatives structurally related to 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide, have shown inhibitory effects on tumor cell growth, highlighting their potential in cancer therapy research (Shi et al., 2020).
Computational Studies
Computational investigations on coumarin derivatives have provided insights into their molecular properties, such as molecular orbitals and electrostatic potential maps. These studies are crucial for understanding the chemical behavior and reactivity of these compounds, facilitating their application in material science and molecular design (Mallikarjunaiah et al., 2021).
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on the development of new synthetic methods, the discovery of new drugs, and the exploration of the relationship between the bioactivities and structures of benzofuran derivatives .
properties
IUPAC Name |
2-[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c1-11-6-17-13(8-16(11)24-10-19(21)22)14(9-20(23)26-17)18-7-12-4-2-3-5-15(12)25-18/h2-9H,10H2,1H3,(H2,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOQEGZWXHFSCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OCC(=O)N)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.